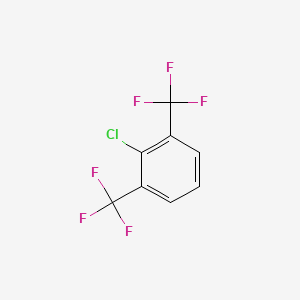

2-Chloro-1,3-bis(trifluoromethyl)benzene

描述

Overview of Dihalogenated Bis(trifluoromethyl)benzene Systems

Within the broad class of fluorinated aromatics, dihalogenated bis(trifluoromethyl)benzene systems represent a significant area of study. These molecules, featuring two halogen atoms and two trifluoromethyl groups on a benzene (B151609) ring, serve as versatile intermediates in organic synthesis. researchgate.net The presence of multiple electron-withdrawing groups, such as chlorine and trifluoromethyl, renders the aromatic ring electron-deficient. This electronic characteristic is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions, a key transformation in the synthesis of highly functionalized molecules. nih.govmasterorganicchemistry.comlibretexts.org The regioselectivity of these reactions is influenced by the positions of the halogen and trifluoromethyl substituents. researchgate.net

Research Trajectories for 2-Chloro-1,3-bis(trifluoromethyl)benzene

This compound has emerged as a compound of interest due to its specific substitution pattern, which activates the chlorine atom for nucleophilic displacement. Research efforts are directed towards leveraging this reactivity for the synthesis of novel compounds with potential applications in various sectors. A primary research trajectory involves its use as a precursor for synthesizing other valuable chemical intermediates. For instance, it is a key starting material in the synthesis of 2,6-bis(trifluoromethyl)aniline (B1277209). This transformation highlights the utility of this compound in introducing the 2,6-bis(trifluoromethyl)phenyl moiety into larger, more complex molecules. Further research is focused on exploring its reactivity with a variety of nucleophiles to generate a library of new compounds for screening in drug discovery and agrochemical development programs.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULONSINRUUAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555272 | |

| Record name | 2-Chloro-1,3-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63430-02-4 | |

| Record name | 2-Chloro-1,3-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Chloro 1,3 Bis Trifluoromethyl Benzene

Nucleophilic Aromatic Substitution Reactions

In contrast to its inertness towards electrophiles, the electron-deficient nature of 2-Chloro-1,3-bis(trifluoromethyl)benzene makes it a prime candidate for nucleophilic aromatic substitution (SNAr). evitachem.com This type of reaction is facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

The SNAr mechanism typically involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. youtube.comnih.gov For this reaction to proceed, a good leaving group must be present on the ring.

In this compound, the chlorine atom is a suitable leaving group. Nucleophilic attack at the carbon bearing the chlorine (C2) is the most probable pathway, leading to the displacement of the chloride ion. evitachem.com The displacement of a trifluoromethyl group is far less likely. The carbon-fluorine bond is exceptionally strong, and the fluoride (B91410) ion (F⁻) is a poor leaving group compared to the chloride ion (Cl⁻) in this context. Therefore, nucleophilic aromatic substitution reactions on this substrate are expected to proceed exclusively via the displacement of the chlorine atom.

The primary pathway for nucleophilic attack on this compound is at the C2 position, leading to the substitution of the chlorine atom. evitachem.com

Mechanism of Nucleophilic Attack at C2:

Addition of Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom attached to the chlorine (C2). This forms a tetrahedral intermediate where the negative charge is delocalized across the aromatic ring.

Formation of Meisenheimer Complex: This negatively charged intermediate is a Meisenheimer complex. Its stability is crucial for the reaction to proceed. The strong electron-withdrawing trifluoromethyl groups at the adjacent C1 and C3 positions effectively stabilize the negative charge through their powerful inductive effects. This stabilization lowers the activation energy for the formation of the intermediate. libretexts.orgyoutube.com

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), yielding the final substitution product.

Attack at the carbons bearing the trifluoromethyl groups (C1 or C3) is a competitive but far less favorable pathway. While the negative charge of the resulting Meisenheimer complex would also be stabilized by the remaining electron-withdrawing groups, this pathway would require the expulsion of a trifluoromethyl anion (CF₃⁻) or a fluoride ion, both of which are significantly poorer leaving groups than the chloride ion. Consequently, the activation energy for this pathway is much higher, and the displacement of the chlorine atom is the overwhelmingly dominant reaction. libretexts.org

| Pathway | Site of Attack | Leaving Group | Stability of Intermediate | Feasibility |

|---|---|---|---|---|

| Pathway A | C2 (Carbon with -Cl) | Cl⁻ (Chloride) | High (stabilized by two adjacent -CF₃ groups) | Highly Favorable |

| Pathway B | C1 or C3 (Carbons with -CF₃) | CF₃⁻ or F⁻ | Moderate (stabilized by -Cl and the other -CF₃ group) | Highly Unfavorable |

Nucleophilic Substitution by Amines

The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the benzene (B151609) ring renders this compound susceptible to nucleophilic aromatic substitution (SNAr). These groups activate the ring towards attack by nucleophiles by stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comlibretexts.orglibretexts.org The chlorine atom can be displaced by various nucleophiles, including amines. evitachem.com

Table 1: Nucleophilic Aromatic Substitution with Amines

| Reactant | Nucleophile | Conditions | Product | Mechanism |

| This compound | Primary or Secondary Amine (R₂NH) | Typically in a polar aprotic solvent (e.g., DMF, DMSO) | N-substituted-2,6-bis(trifluoromethyl)aniline | Addition-Elimination (SNAr) |

Organometallic Reactions Involving this compound

Formation and Reactivity of Grignard Reagents

The formation of a Grignard reagent from this compound by direct reaction with magnesium metal is challenging. Aryl chlorides are generally less reactive than aryl bromides or iodides in forming Grignard reagents. youtube.com Furthermore, the synthesis of Grignard reagents from trifluoromethyl-substituted aryl halides carries significant safety risks. orgsyn.org

Research has shown that trifluoromethyl-substituted phenyl Grignard reagents can be thermally unstable and prone to highly exothermic decomposition. researchgate.net This instability is associated with the destruction of the trifluoromethyl group, leading to the formation of fluoride ions and a rapid increase in temperature and pressure. researchgate.net There are documented cases of detonations during the preparation of such reagents, which may be attributed to loss of solvent contact, runaway side reactions, or the use of highly activated magnesium. orgsyn.org Therefore, alternative methods like low-temperature halogen-magnesium exchange (e.g., the Knochel procedure) are recommended to bypass the factors leading to these hazardous runaway reactions. orgsyn.org If formed, this highly reactive organometallic compound would be a potent nucleophile and a strong base, reacting with a wide range of electrophiles and any protic species, including water. nih.gov

Table 2: Grignard Reagent Considerations

| Starting Material | Reagent | Key Challenges & Risks | Recommended Approach |

| This compound | Magnesium (Mg) | Low reactivity of aryl chloride. High risk of violent, exothermic decomposition of the trifluoromethyl group. orgsyn.orgresearchgate.net | Low-temperature halogen-magnesium exchange (e.g., using i-PrMgCl). orgsyn.org |

C–H Borylation via Iridium Catalysis

Iridium-catalyzed C–H borylation is a powerful method for converting inert C–H bonds into versatile boronate esters. illinois.eduvanderbilt.edu When applied to this compound, the regioselectivity of the borylation is directed by the steric and electronic effects of the substituents. The reaction typically proceeds through an Ir(III)-Ir(V) catalytic cycle. illinois.edu

The two trifluoromethyl groups are strong deactivating, meta-directing groups in the context of electrophilic aromatic substitution, while the chlorine atom is a deactivating, ortho-para director. In iridium-catalyzed borylation, steric hindrance is a primary factor determining the site of reaction. Borylation is generally disfavored at the positions ortho to existing substituents. illinois.edu For this compound, the available positions are C4, C5, and C6.

C6: Ortho to the chlorine and a CF₃ group, highly sterically hindered.

C4: Ortho to a CF₃ group, moderately hindered.

C5: Meta to both CF₃ groups and para to the chlorine. This position is the most sterically accessible.

Therefore, the borylation reaction is predicted to occur with high selectivity at the C5 position, which is sterically least hindered and electronically influenced by the para-directing chloro group and meta-directing trifluoromethyl groups. This leads to the formation of 2-Chloro-1,3-bis(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene.

Table 3: Predicted Outcome of Iridium-Catalyzed C–H Borylation

| Substrate | Catalyst System | Boron Source | Predicted Major Product | Rationale |

| This compound | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂ | 2-Chloro-1,3-bis(trifluoromethyl)-5-(pinacolboronate)benzene | Borylation occurs at the sterically most accessible C5 position. illinois.eduescholarship.org |

Stability and Decomposition Pathways

Protolytic Defluorination of Trifluoromethyl-Substituted Arenes

While the trifluoromethyl group is generally stable, it can undergo decomposition under strongly acidic conditions. rsc.org In the presence of Brønsted superacids, such as trifluoromethanesulfonic acid, trifluoromethyl-substituted arenes can undergo protolytic defluorination. rsc.orgnih.gov

The proposed mechanism involves the initial protonation of one of the fluorine atoms of a trifluoromethyl group. rsc.orgnih.gov This is followed by the elimination of a molecule of hydrogen fluoride (HF), leading to the formation of a reactive electrophilic species, likely a benzylic-type carbocation. rsc.orgnih.gov This carbocation can then participate in subsequent reactions, such as Friedel–Crafts-type alkylations with other arene nucleophiles present in the mixture. rsc.orgrsc.org Low-temperature NMR studies suggest that in some cases, the trifluoromethyl group can be converted into an acyl group within the superacid medium. rsc.org This reactivity demonstrates that C-F bonds, while strong, can be efficiently cleaved by strong Brønsted acids. nih.gov

Hydrolysis and Other Degradation Mechanisms

However, derivatives of this compound can be highly susceptible to hydrolysis. For instance, the corresponding Grignard reagent, if successfully formed, would react violently with water. nih.gov This reaction is a degradation pathway where the organometallic species is protonated by water to yield 1,3-bis(trifluoromethyl)benzene (B1330116), effectively cleaving the carbon-magnesium bond.

Under extreme conditions, such as those used in the Dow or Raschig–Hooker processes for phenol (B47542) production (high temperature and pressure with base or steam), hydrolysis of the chloro-substituent could potentially occur to form 2,6-bis(trifluoromethyl)phenol. wikipedia.org Furthermore, as discussed previously, protolytic defluorination represents a significant degradation pathway under superacidic conditions. rsc.orgnih.gov

Applications of 2 Chloro 1,3 Bis Trifluoromethyl Benzene in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Molecule Synthesis

The structural arrangement of 2-Chloro-1,3-bis(trifluoromethyl)benzene makes it a valuable intermediate in the synthesis of a wide range of organic compounds. The trifluoromethylphenyl moiety is a functionality frequently encountered in various chemical products. orgsyn.org The reactivity of the compound is influenced by both the chlorine and the trifluoromethyl groups, enabling it to participate in various chemical transformations, including nucleophilic substitution reactions at the chlorine site. evitachem.com

Bis(trifluoromethyl)benzene derivatives are recognized as useful intermediates in the production of pharmaceuticals. googleapis.com The trifluoromethyl group is a common substituent in bioactive molecules, known to enhance properties such as lipophilicity and metabolic stability. orgsyn.orgbeilstein-journals.org While specific drugs derived directly from this compound are not detailed in the provided search results, the broader class of trifluoromethyl-substituted aromatics serves as essential precursors in medicinal chemistry. orgsyn.orgsmolecule.com Chlorine-containing molecules are also vital in the pharmaceutical industry, with a significant percentage of FDA-approved drugs featuring chlorine chemistry. nih.gov The combination of these features in one molecule underscores its potential as a starting material for drug discovery.

A significant application of this compound is in the synthesis of agrochemicals. evitachem.com It serves as a crucial intermediate in the production of the pesticide Bistrifluron. evitachem.com This compound is synthesized by reacting this compound with other chemical building blocks. evitachem.com The broader family of trifluoromethylpyridines (TFMPs), which are structurally related to this compound, are used extensively to protect crops from pests. nih.gov Since the introduction of the first TFMP derivative to the agrochemical market, more than 20 new agrochemicals containing this motif have been developed. smolecule.comnih.gov

| Agrochemical | Role of this compound | Related Chemical Class |

| Bistrifluron | Key intermediate and building block in its synthesis. evitachem.com | Benzoylphenylurea Insecticide |

| Various | Not a direct precursor, but its structural motifs are found in many modern agrochemicals. nih.gov | Trifluoromethylpyridines (TFMPs) |

The synthesis of novel fluorinated organic compounds is a rapidly developing area of chemistry, as these compounds are common in pharmaceuticals and advanced materials. beilstein-journals.org this compound is an important building block for creating more complex fluoro-organic molecules due to the presence of its two trifluoromethyl groups. evitachem.com The 1,3-bis(trifluoromethyl)benzene (B1330116) moiety can be incorporated into larger molecular frameworks through reactions that displace the chlorine atom or modify the aromatic ring. This allows for the synthesis of a variety of compounds where the specific electronic and steric properties conferred by the two CF₃ groups are desired. For instance, related structures like 1,3-bis(trifluoromethyl)benzene can be used to synthesize new boron-containing conjugated systems for advanced applications. researchgate.netresearchgate.net

The unique properties of this compound and its derivatives make them suitable for producing specialty chemicals and materials, such as fluorinated polymers. evitachem.com For example, related chloro-(trifluoromethyl)-substituted styrenes can be synthesized and subsequently polymerized. afinitica.com The synthesis often involves creating a Grignard reagent from a bromo- and chloro-substituted trifluoromethylbenzene, followed by reaction with acetaldehyde (B116499) and dehydration. afinitica.com Additionally, related compounds find use in highly specific applications; for instance, 2,5-dichloro-trifluoromethyl benzene (B151609) is one of the few solvents capable of dissolving the highly crystalline polymer PCTFE (polychlorotrifluoroethylene) at elevated temperatures, highlighting its role as a specialty chemical. acs.org

Role in the Development of Functional Materials

Functional materials are designed to possess specific properties for use in advanced technologies. The electronic characteristics of the bis(trifluoromethyl)benzene core make it a valuable component in the design of materials for organic electronics, particularly for light-emitting applications.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows organic light-emitting diodes (OLEDs) to harvest both singlet and triplet excitons for light emission, significantly enhancing their efficiency. beilstein-journals.org The design of TADF emitters often relies on a molecular architecture that separates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. researchgate.net

The 1,3- and 1,4-bis(trifluoromethyl)benzene (B1346883) moieties have been successfully used as a new type of electron-accepting core for the design and synthesis of efficient TADF emitters. rsc.orgnih.gov When combined with suitable electron-donating moieties in a donor-acceptor-donor (D-A-D) structure, the resulting molecules exhibit the small singlet-triplet splitting necessary for TADF. rsc.org The trifluoromethyl groups are key to this function, creating a strong electron-accepting unit. nih.gov Although research has focused on the non-chlorinated analogues, this compound represents a potential building block for this class of materials, where the chlorine atom could be used as a reactive handle for further molecular elaboration or to fine-tune the material's electronic properties.

| Acceptor Core | Donor Moiety Examples | Application | Key Finding |

| 1,4-Bis(trifluoromethyl)benzene | Phenoxazine, Phenothiazine, 9,9-dimethyl-9-10-dihydroacridine rsc.org | Cyan TADF Emitters for OLEDs rsc.org | The D-A-D architecture leads to a very small singlet-triplet splitting of approximately 20 meV. rsc.org |

| Trifluoromethyl- and Cyano-Substituted Benzene | Carbazole derivatives nih.gov | Blue TADF Emitters for OLEDs nih.gov | Used to synthesize new TADF molecules with high external quantum efficiencies (up to 23.1%). nih.gov |

| 1,3-Bis(trifluoromethyl)benzene | Used in B(FXyl)₂ acceptor groups (FXyl = 2,6-bis(trifluoromethyl)phenyl) researchgate.net | Boron-containing TADF materials researchgate.net | The spatial separation of HOMO and LUMO is achieved via an orthogonal arrangement of donor and acceptor. researchgate.net |

Incorporation into Conjugated Systems for Optoelectronic Applications

There is no direct evidence in the reviewed literature of this compound being incorporated into conjugated systems for optoelectronic applications. However, its parent compound, 1,3-bis(trifluoromethyl)benzene , is recognized as a versatile building block in the synthesis of materials for organic light-emitting diodes (OLEDs). researchgate.net The trifluoromethyl groups are strongly electron-withdrawing, which can be advantageous in creating electron-deficient (n-type) organic semiconductors. These materials are crucial for balancing charge transport in OLED devices, leading to higher efficiency and longer operational lifetimes. researchgate.net

The introduction of trifluoromethyl groups into conjugated molecules can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of electronic properties is a key strategy in the design of new materials for optoelectronic devices. For instance, trifluoromethylated aryl boranes have been investigated as electron acceptors in conjugated materials. researchgate.net The presence of a chlorine atom in this compound offers a potential site for further chemical modification through cross-coupling reactions, which could allow for its integration into polymeric or dendritic conjugated systems.

Table 1: Potential Impact of Trifluoromethyl Groups on Conjugated Systems

| Property | Effect of Trifluoromethyl Substitution | Reference |

| Electron Affinity | Increased | researchgate.net |

| HOMO/LUMO Energy Levels | Lowered | researchgate.net |

| Thermal Stability | Often Improved | researchgate.net |

| Solubility | Can be enhanced in organic solvents | researchgate.net |

Computational and Theoretical Studies on 2 Chloro 1,3 Bis Trifluoromethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These computational methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and other properties of a molecule. For a compound like 2-Chloro-1,3-bis(trifluoromethyl)benzene, these calculations provide deep insights into its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for computational chemists to investigate the molecular structure and reactivity of organic compounds. acs.org This method is based on the principle that the energy of a molecule can be determined from its electron density, offering a favorable balance between computational cost and accuracy. acs.orgnih.gov DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.netbhu.ac.in

For substituted benzenes, DFT is used to understand how different functional groups influence the aromatic system. In this compound, the electronegative chlorine atom and the strongly electron-withdrawing trifluoromethyl (-CF₃) groups are expected to cause significant distortions in the benzene (B151609) ring's geometry and electron distribution compared to unsubstituted benzene.

Reactivity is also explored using DFT through the calculation of various descriptors. researchgate.net Frontier Molecular Orbital (FMO) theory is central to this analysis, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. acs.orgsemanticscholar.org A smaller gap generally implies higher reactivity. semanticscholar.org Additionally, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nanobioletters.com

Ab Initio Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. olemiss.edu These methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation. olemiss.eduehu.es

While computationally more demanding than DFT, ab initio calculations are crucial for benchmarking and for systems where DFT might be less reliable. ehu.es For molecules like this compound, Hartree-Fock calculations could provide a baseline understanding of the molecular orbitals and geometry. researchgate.net More accurate methods like Coupled Cluster are considered the "gold standard" for calculating energies and properties but are often limited to smaller systems due to their high computational cost. olemiss.edu These methods are valuable for obtaining highly accurate geometric parameters and electronic properties, which can then be used to validate results from less computationally intensive methods like DFT. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior, conformational changes, and intermolecular interactions of a system. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can model how a substance behaves at the atomic level, bridging the gap between molecular structure and macroscopic properties. researchgate.net

For a molecule like this compound, MD simulations could be used to understand its behavior in the liquid phase or in solution. Such simulations can predict properties like density, viscosity, and diffusion coefficients. Furthermore, they can shed light on how molecules of this compound interact with each other and with solvent molecules, revealing information about local structure and solvation shells. nih.gov The force fields required for these simulations, which define the potential energy of the system, can be parameterized using data from high-level quantum chemical calculations.

Theoretical Predictions of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra. olemiss.edu By calculating the response of a molecule to electromagnetic radiation, it is possible to generate theoretical spectra that can be compared with experimental results to confirm a molecule's structure and assign its spectral features. researchgate.net

For this compound, methods like DFT and Time-Dependent DFT (TD-DFT) can be used to predict a range of spectroscopic properties: bhu.ac.inresearchgate.net

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. researchgate.net These theoretical frequencies help in the assignment of experimental FT-IR and FT-Raman spectra. researchgate.net

NMR Spectra: The chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated by determining the magnetic shielding tensors for each nucleus. These predictions are invaluable for interpreting complex experimental NMR data.

Electronic Spectra (UV-Vis): TD-DFT is commonly used to calculate the energies of electronic transitions from the ground state to various excited states. bhu.ac.in This allows for the prediction of the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the features observed in a UV-Vis spectrum. acs.org

Analysis of Electronic Properties and Energy Gaps

The electronic properties of a molecule are key to understanding its stability, reactivity, and optical and electronic behavior. Computational methods provide quantitative measures of these properties.

The energies of the Frontier Molecular Orbitals (HOMO and LUMO) are fundamental electronic properties. dergipark.org.tr The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. acs.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insight into the molecule's chemical behavior: semanticscholar.org

Ionization Potential (I ≈ -E_HOMO)

Electron Affinity (A ≈ -E_LUMO)

Chemical Hardness (η = (I - A) / 2)

Chemical Softness (S = 1 / η)

Electronegativity (χ = (I + A) / 2)

Electrophilicity Index (ω = χ² / 2η)

These descriptors, calculated for this compound, would quantify its tendency to participate in chemical reactions as an electron donor or acceptor. The Molecular Electrostatic Potential (MEP) surface is another important tool that visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nanobioletters.com

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface (PES) for a reaction, chemists can identify transition states, intermediates, and reaction pathways, providing a detailed, step-by-step picture of how reactants are converted into products. montclair.edu

For reactions involving this compound, either as a reactant or a product, computational studies can be employed to:

Identify Transition State Structures: Locating the transition state on the PES is crucial for understanding the kinetics of a reaction.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. Computational methods can provide accurate estimates of these energy barriers. acs.org

Evaluate Reaction Pathways: When multiple reaction pathways are possible, computational modeling can determine the most energetically favorable route. montclair.edu

Analyze Reaction Intermediates: The stability and electronic structure of any intermediates, such as radicals or ions, can be thoroughly investigated. acs.orgnih.gov

For example, in nucleophilic aromatic substitution reactions where the chlorine atom is displaced, computational modeling could clarify the energetics of the Meisenheimer complex intermediate. Similarly, for reactions involving the trifluoromethyl groups, such as reductive defluorination, calculations can help understand the stability of the radical intermediates formed. nih.gov

Advanced Analytical Characterization of 2 Chloro 1,3 Bis Trifluoromethyl Benzene and Its Derivatives

Spectroscopic Techniques

Spectroscopy is the cornerstone for the molecular characterization of compounds like 2-Chloro-1,3-bis(trifluoromethyl)benzene. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's constitution.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing signals only in the aromatic region. The three protons on the benzene (B151609) ring would appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. Based on data for the parent compound, 1,3-bis(trifluoromethyl)benzene (B1330116), which shows aromatic protons in the range of δ 7.8-8.2 ppm, the introduction of a chlorine atom would further shift these signals. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six signals are expected for the aromatic carbons and two for the trifluoromethyl carbons. A key feature is the coupling between carbon and fluorine atoms (J-coupling), which splits the signals of the carbons bearing the -CF₃ groups and the adjacent aromatic carbons into quartets. umich.edursc.org The carbon directly attached to the -CF₃ group typically shows a large coupling constant (¹JCF) and appears as a quartet. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For this molecule, the two trifluoromethyl groups are chemically equivalent due to the plane of symmetry. Therefore, a single signal, a singlet, would be expected in the ¹⁹F NMR spectrum. Its chemical shift, typically around -63 ppm relative to a CFCl₃ standard, is characteristic of trifluoromethyl groups on a benzene ring. rsc.orgspectrabase.com

Table 1: Predicted and Representative NMR Data for this compound and Related Structures

| Nucleus | Predicted Chemical Shift (δ, ppm) for this compound | Representative Data for Related Compounds | Source |

|---|---|---|---|

| ¹H | 7.6 - 8.2 (m) | 1,4-Bis(trifluoromethyl)benzene (B1346883): δ 7.80 (s, 4H) | rsc.org |

| ¹³C | Aromatic: 120-140; CF₃: ~123 (q, ¹JCF ≈ 273 Hz) | 1,4-Bis(trifluoromethyl)benzene: δ 134.0 (q, J = 33.3 Hz), 125.8 (m), 123.4 (q, J = 273.7 Hz) | rsc.org |

| ¹⁹F | ~ -63 (s) | 1,4-Bis(trifluoromethyl)benzene: δ -63.3 (s, 6F) | rsc.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum is dominated by very strong absorption bands associated with the C-F bonds of the trifluoromethyl groups. These typically appear in the 1350-1100 cm⁻¹ region. beilstein-journals.org Other characteristic absorptions include C-H stretching for the aromatic ring (above 3000 cm⁻¹), aromatic C=C stretching (in the 1600-1450 cm⁻¹ region), and C-Cl stretching (typically 850-550 cm⁻¹). libretexts.orglibretexts.org The specific pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. pressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Source |

|---|---|---|---|

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | pressbooks.pub |

| 1600 - 1450 | Medium to Weak | Aromatic C=C Stretch | pressbooks.pub |

| 1350 - 1100 | Very Strong | C-F Stretch (-CF₃) | beilstein-journals.orgnist.gov |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the calculation of the exact molecular formula.

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. A characteristic feature would be the isotopic pattern of this peak, showing two signals with an approximate 3:1 intensity ratio (M⁺ and M+2⁺), which is indicative of the presence of a single chlorine atom. nist.gov

Common fragmentation pathways for trifluoromethyl-substituted aromatic compounds involve the loss of a fluorine atom (M-19) or the entire trifluoromethyl radical (M-69). fluorine1.ru Subsequent fragmentation of the benzene ring would also be observed. HRMS would be used to confirm the elemental composition of the molecular ion and key fragments, providing unambiguous identification. beilstein-journals.org

Table 3: Predicted Key Ions in the Mass Spectrum of this compound (C₈H₃ClF₆)

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [C₈H₃³⁵ClF₆]⁺ | 248 | Molecular Ion (M⁺) |

| [C₈H₃³⁷ClF₆]⁺ | 250 | Molecular Ion Isotope (M+2⁺) |

| [C₈H₃ClF₅]⁺ | 229 | Loss of a Fluorine atom ([M-F]⁺) |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, a diffraction pattern is generated that can be mathematically transformed into a model of the molecular and crystal structure.

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Derivative, 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁F₆NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1556(8) |

| b (Å) | 24.877(3) |

| c (Å) | 7.6067(7) |

| β (°) | 116.745(6) |

| Volume (ų) | 1378.2(3) |

Source: European Journal of Chemistry, 2019, 10, 381-385. eurjchem.com

Chromatographic Methods (TLC, Column Chromatography)

Chromatographic techniques are essential for the separation and purification of organic compounds from reaction mixtures. Thin-layer chromatography (TLC) is typically used as a rapid, qualitative method to monitor the progress of a reaction and to determine the appropriate solvent system for purification.

Flash column chromatography is the standard method for purifying compounds like this compound on a preparative scale. orgsyn.org This technique involves passing a solution of the crude product through a column packed with a stationary phase, most commonly silica (B1680970) gel. rsc.org A solvent system (eluent), typically a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is used to move the components through the column at different rates based on their polarity. umich.edursc.org The separation is driven by the differential partitioning of the components between the stationary phase and the mobile phase. For relatively non-polar compounds like trifluoromethylated aromatics, solvent systems with a low percentage of the polar component are generally effective. rsc.org

Table 5: Typical Conditions for Chromatographic Purification of Trifluoromethylated Aromatic Compounds

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose | Source |

|---|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexanes / Ethyl Acetate mixtures | Reaction monitoring, solvent system screening | umich.edu |

| Column Chromatography | Silica Gel | Hexanes / Ethyl Acetate (e.g., 95:5) | Purification of final product | rsc.org |

| Column Chromatography | Silica Gel | Pentane | Purification of non-polar products | rsc.org |

Derivatives and Structural Modifications of 2 Chloro 1,3 Bis Trifluoromethyl Benzene

Synthesis and Characterization of Substituted Analogues

The substitution pattern on the benzene (B151609) ring is a key determinant of the molecule's chemical behavior. Research has focused on introducing additional groups that can modulate the electronic nature of the ring or act as handles for further chemical transformations.

Further halogenation of the 2-chloro-1,3-bis(trifluoromethyl)benzene ring allows for the creation of polyhalogenated aromatic systems. The introduction of bromine, in particular, can provide a reactive site for subsequent carbon-carbon bond-forming reactions.

The synthesis of bromo derivatives of related chloro-(trifluoromethyl)-benzenes has been accomplished. afinitica.com These reactions can lead to the formation of compounds where a bromine atom is introduced onto the ring, which can then be converted into a Grignard reagent. afinitica.com The formation of the organometallic compound occurs specifically at the bromine-substituted position, leaving the chlorine and trifluoromethyl groups intact. afinitica.com This highlights a selective method for functionalizing a specific position on these types of poly-substituted benzene rings. For instance, compounds such as 1,5-dichloro-2-nitro-4-(trifluoromethyl)benzene have been synthesized and structurally characterized, demonstrating that multiple halogen atoms can be incorporated alongside other functional groups. nih.gov

The introduction of nitro (-NO₂) groups via electrophilic aromatic substitution is a fundamental strategy for modifying the properties of this compound. The strong electron-withdrawing nature of the nitro group further deactivates the aromatic ring towards electrophilic attack but makes it susceptible to nucleophilic substitution. These nitro derivatives are also crucial precursors to amine (-NH₂) analogues.

The synthesis of nitro-substituted compounds, such as 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene, has been reported. nih.gov Similarly, related structures like 2-chloro-5-nitro-(trifluoromethyl)-benzene have been synthesized. afinitica.com The subsequent reduction of the nitro group to an amine is a common and critical transformation. For example, 5-amino-2,3-dichloro-(trifluoromethyl)-benzene has been prepared from its corresponding nitro precursor. afinitica.com

Another synthetic route involves the nucleophilic aromatic substitution reaction between an aniline (B41778) derivative and a fluorinated nitrobenzene. For instance, N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline can be synthesized from 3,5-bis(trifluoromethyl)benzylamine (B151408) and 1-fluoro-2-nitrobenzene. mdpi.com This nitroaniline can then be reduced to the corresponding diamine, N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, through catalytic hydrogenation using palladium on carbon (Pd-C). mdpi.com

The characterization of these derivatives is essential for confirming their structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly employed. For example, the crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its corresponding benzamide (B126) have been extensively detailed, revealing how the nitro and other functional groups are oriented relative to the benzene ring. nih.gov

| Derivative Type | Example Compound | Synthetic Precursor | Key Reaction | Reference |

|---|---|---|---|---|

| Nitro Derivative | 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene | 2-chloro-5-(trifluoromethyl)aniline derivative | Nitration | nih.gov |

| Nitro Derivative | 2-chloro-5-nitro-(trifluoromethyl)-benzene | Not specified | Nitration | afinitica.com |

| Amine Derivative | 5-amino-2,3-dichloro-(trifluoromethyl)-benzene | Corresponding nitro-compound | Reduction | afinitica.com |

| Amine Derivative | N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | Catalytic Hydrogenation | mdpi.com |

Introduction of Other Functional Groups

Beyond halogen, nitro, and amine groups, other functional moieties can be introduced to the core structure to access a wider range of chemical properties and applications.

One significant modification is the introduction of a vinyl group. This can be achieved by first preparing a bromo-derivative of the chloro-bis(trifluoromethyl)benzene scaffold. afinitica.com The bromo-derivative is then used to form a Grignard reagent, which subsequently reacts with acetaldehyde (B116499). afinitica.com The resulting alcohol is then dehydrated to yield the corresponding vinyl-substituted styrene (B11656) derivative. afinitica.com

Carboxylation represents another important functionalization. While direct carboxylation of this compound can be challenging, analogous compounds offer insight into potential pathways. For example, 1,3-bis(trifluoromethyl)benzene (B1330116) can undergo regioselective metalation at the position between the two trifluoromethyl groups, followed by carboxylation to produce 2,6-bis(trifluoromethyl)benzoic acid. This suggests a possible route for introducing a carboxylic acid group onto the chlorinated analogue.

The introduction of ether linkages is also a valuable modification. The synthesis of trifluoromethyl aryl ethers can be achieved from phenolic precursors. beilstein-journals.org This would first require the conversion of the chloro-substituent of this compound to a hydroxyl group, a transformation that can be accomplished through methods like nucleophilic aromatic substitution under specific conditions.

| Functional Group | Synthetic Method | Intermediate | Reference |

|---|---|---|---|

| Vinyl (-CH=CH₂) | Grignard reaction followed by dehydration | Bromo-derivative, α-methylbenzyl alcohol | afinitica.com |

| Carboxyl (-COOH) | Metalation and subsequent reaction with CO₂ (by analogy) | Organometallic intermediate | |

| Ether (-OR) | Williamson ether synthesis (requires phenol) | Phenolic derivative | beilstein-journals.org |

Impact of Structural Modifications on Reactivity and Applications

Altering the substitution pattern on the this compound ring has a profound impact on its reactivity and utility. The electronic nature of the introduced functional groups—whether electron-donating or electron-withdrawing—modifies the electron density of the aromatic ring and influences its behavior in chemical reactions.

The introduction of a strongly electron-withdrawing nitro group can significantly enhance the reactivity of related compounds. For example, a hypervalent iodine-based trifluoromethylating reagent saw its reactivity increase by nearly an order of magnitude upon the introduction of a nitro group to its aromatic scaffold. beilstein-journals.org This enhancement was attributed to the creation of a more electron-poor center, which facilitates the desired chemical transformation. beilstein-journals.org

These structural modifications are directly linked to practical applications. Derivatives of this compound are crucial intermediates in the synthesis of both agrochemicals and pharmaceuticals.

Agrochemicals: 2-Chloro-3,5-bis(trifluoromethyl)aniline, an amine derivative, is a key precursor in the synthesis of the pesticide Bistrifluron. evitachem.com Bistrifluron incorporates the this compound core structure and functions as a potent insect growth regulator. evitachem.com

Pharmaceuticals: Nitro-derivatives are foundational in the synthesis of 1,3-Benzothiazin-4-ones (BTZs), a promising class of new drug candidates for treating tuberculosis. nih.govresearchgate.net The synthesis involves reacting a derivative of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid with a secondary amine. researchgate.net

The ability to selectively modify the this compound structure therefore provides a powerful tool for developing new molecules with tailored properties for specific, high-value applications.

Environmental and Biological Considerations of 2 Chloro 1,3 Bis Trifluoromethyl Benzene

Environmental Fate and Degradation Pathways

The persistence and transformation of 2-Chloro-1,3-bis(trifluoromethyl)benzene in the environment are governed by a combination of photodegradation, microbial action, and other abiotic processes. The presence of both chlorine and trifluoromethyl groups on the benzene (B151609) ring is expected to significantly influence its environmental behavior.

The microbial degradation of chlorinated benzenes has been a subject of extensive research. Aerobic bacteria, such as those from the genera Burkholderia and Pseudomonas, are capable of oxidizing chlorobenzenes with four or fewer chlorine atoms. nih.gov The degradation process is typically initiated by dioxygenase enzymes, leading to the formation of chlorocatechols, which are further metabolized. nih.gov The evolution of metabolic pathways for chlorobenzene (B131634) degradation has been observed in contaminated aquifers, suggesting that microbial communities can adapt to the presence of these synthetic chemicals. nih.gov

However, the presence of trifluoromethyl groups can significantly impact microbial degradation. The strong electron-withdrawing nature of the -CF3 group can make the aromatic ring less susceptible to electrophilic attack by microbial enzymes. mdpi.com While some microorganisms have been shown to degrade compounds containing trifluoromethyl groups, the specific pathways for a molecule like this compound are not well understood. It is plausible that co-metabolism, where the degradation occurs in the presence of another primary substrate, could play a role in its breakdown. cdc.gov

Table 1: Microbial Degradation of Analogous Chlorinated Aromatic Compounds

| Compound Class | Degradation Potential | Key Microbial Genera | Initial Enzymatic Attack |

|---|---|---|---|

| Monochlorobenzenes | Aerobically degradable | Pseudomonas, Ralstonia | Dioxygenase |

| Dichlorobenzenes | Aerobically degradable | Pseudomonas, Burkholderia | Dioxygenase |

| Higher Chlorinated Benzenes | Anaerobic reductive dechlorination | Dehalococcoides | Reductive dehalogenase |

Abiotic degradation processes, other than photodegradation, can also contribute to the transformation of halogenated aromatic compounds in the environment. For instance, electron beam irradiation has been demonstrated to effectively degrade halogenated benzenes in aqueous solutions. nih.govresearchgate.net The efficiency of this degradation is dependent on factors such as the radiation dose and the pH of the solution. nih.gov While this is a technology-driven process, it highlights the potential for radical-based reactions to break down such persistent compounds. The degradation of halogenated benzenes in these systems often proceeds via dehalogenation, leading to the formation of benzene and biphenyl (B1667301) as final products. nih.gov

Toxicological Research and Bioactivation Mechanisms

The toxicological profile of this compound is not well-established. However, research on related trifluoromethylated and chlorinated aromatic compounds can provide an indication of its potential biological effects and metabolic fate.

Studies on various trifluoromethylated compounds have demonstrated a range of cytotoxic activities. For example, certain trifluoromethyl ketones have shown tumor-specific cytotoxic activity against various cancer cell lines. nih.gov The presence of the trifluoromethyl group can significantly influence the biological activity of a molecule, often enhancing its potency compared to non-fluorinated analogs. nih.gov The cytotoxicity of such compounds is an important consideration for assessing their potential health risks. Research on aryl-urea derivatives containing trifluoromethyl groups has also shown significant cytotoxic effects against several human cancer cell lines. nih.gov

Table 2: Cytotoxicity Data for Analogous Trifluoromethylated Compounds

| Compound Type | Cell Lines Tested | Observed Effect |

|---|---|---|

| Trifluoromethyl ketones | Human oral tumor cells (HSC-2, HSC-3, HSC-4), Promyelocytic leukemia (HL-60) | Tumor-specific cytotoxicity; induction of non-apoptotic cell death |

| Aryl-urea derivatives with -CF3 groups | Human cancer cell lines (A549, HCT116, PC3, etc.) | Significant cytotoxic effects |

| Selinexor (contains a 3,5-bis(trifluoromethyl)phenyl moiety) | Myeloid leukemia cell lines | Highly cytotoxic with IC50 values < 0.5 mM |

The metabolism of chlorinated aromatic compounds often involves enzymatic transformations that can lead to either detoxification or bioactivation to more toxic intermediates. For chlorinated benzenes, metabolism can proceed through oxidation to form chlorophenols and chlorocatechols. ethz.ch

The trifluoromethyl group is known for its high metabolic stability due to the strong carbon-fluorine bond. mdpi.com However, the presence of both a chlorine atom and trifluoromethyl groups on the benzene ring of this compound suggests that its metabolism could be complex. For a related compound, 1-chloro-4-(trifluoromethyl)benzene, metabolic studies in rats have shown that it is readily absorbed and distributed, with excretion occurring primarily through exhalation. industrialchemicals.gov.au The metabolism of this compound involves the formation of glucuronides of dihydroxybenzotrifluoride and 4-chloro-3-hydroxybenzotrifluoride, as well as a mercapturic acid conjugate. industrialchemicals.gov.au

Bioactivation is a critical aspect of the toxicology of halogenated hydrocarbons. For instance, the metabolism of some chlorinated compounds can lead to the formation of reactive intermediates that can bind to cellular macromolecules, leading to toxicity. nih.gov While specific bioactivation pathways for this compound have not been elucidated, the potential for the formation of reactive metabolites through oxidative pathways warrants consideration in future toxicological assessments.

Green Chemistry Principles in the Context of Fluorinated Compounds

The production and application of fluorinated compounds, including this compound, are increasingly scrutinized through the lens of green chemistry. This set of principles provides a framework for chemists and chemical engineers to design products and processes that minimize the use and generation of hazardous substances. The unique properties of organofluorine compounds, which make them valuable in various industrial and pharmaceutical applications, also present distinct challenges and opportunities for the implementation of greener synthetic methodologies.

The drive towards sustainable practices in organofluorine chemistry is motivated by the need to mitigate the environmental impact associated with traditional fluorination methods. numberanalytics.com Historically, the synthesis of fluorinated aromatics often involved harsh reagents like elemental fluorine or hydrofluoric acid, which are highly toxic and corrosive. numberanalytics.comnumberanalytics.com The adoption of greener alternatives is not only environmentally beneficial but also enhances the safety and efficiency of chemical manufacturing. numberanalytics.com

Key green chemistry principles relevant to the synthesis of fluorinated compounds include:

Prevention of Waste : Designing synthetic pathways that minimize the generation of waste is a cornerstone of green chemistry. This involves optimizing reactions to achieve high yields and reduce the formation of byproducts.

Atom Economy : This principle, developed by Barry Trost, encourages the maximization of the incorporation of all materials used in the process into the final product. Reactions with high atom economy are inherently more efficient and generate less waste.

Use of Less Hazardous Chemical Syntheses : A significant focus in green fluorination is the development and use of less toxic and hazardous fluorinating agents. numberanalytics.com Traditional reagents pose significant handling risks and contribute to environmental pollution. numberanalytics.com Recent advancements have seen the emergence of more benign and controlled fluorination strategies. numberanalytics.com

Designing Safer Chemicals : This principle aims to design chemical products to be fully effective, yet have little or no toxicity, both to humans and the environment. While the toxicological data for this compound is not extensively available in the provided search results, this principle would guide the development of safer alternatives.

Safer Solvents and Auxiliaries : The choice of solvents can have a significant environmental impact. Green chemistry promotes the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. Mechanochemical protocols, for example, offer a solid-state alternative to solution-based fluorination, obviating the need for highly polar and high-boiling point solvents that are often toxic and difficult to remove. rsc.org

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. The development of new catalytic systems and reaction conditions that operate under milder conditions is a key area of research.

Use of Renewable Feedstocks : While not directly addressed in the search results for this specific compound, this principle encourages the use of raw materials and feedstocks that are renewable rather than depleting.

Reduce Derivatives : Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and can generate waste.

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. The development of sustainable catalysts, such as copper-based systems for fluorination, offers a more environmentally friendly alternative to traditional palladium-based catalysts. numberanalytics.com

Design for Degradation : Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products and not persist in the environment. The persistence of many organofluorine compounds is a significant environmental concern, making this a critical principle for the design of new fluorinated molecules.

Real-time analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.

Recent advancements in fluorination chemistry have embraced these principles. For instance, photocatalytic fluorination utilizes light to initiate reactions under mild conditions, offering high selectivity. numberanalytics.com Electrochemical fluorination provides a reagent-free alternative, using an electric current to drive the fluorination process, which can be highly selective and efficient. numberanalytics.comnumberanalytics.com These emerging techniques highlight the ongoing efforts to make the synthesis of fluorinated compounds, including those structurally related to this compound, more sustainable and environmentally responsible. numberanalytics.com

常见问题

Q. What are the recommended synthetic routes for 2-Chloro-1,3-bis(trifluoromethyl)benzene, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis typically involves halogenation or fluorination of aromatic precursors. A common approach employs fluorinating reagents like 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride cesium fluoride complex (PhenoFluor-class reagents) to introduce trifluoromethyl groups. Optimization includes:

- Temperature control : Reactions often proceed at −40°C to 25°C to minimize side reactions.

- Solvent selection : Anhydrous THF or DMF enhances reagent stability and reactivity.

- Stoichiometry : A 1.2–1.5 molar excess of fluorinating agent ensures complete substitution.

Key Reagents and Conditions :

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl groups (δ −60 to −65 ppm). ¹H/¹³C NMR resolves chlorine and aromatic proton environments .

- IR Spectroscopy : B3LYP/6-31G* DFT calculations predict C–F stretches at 1100–1250 cm⁻¹, validated experimentally .

- HPLC with Derivatization : Use 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to derivatize amines or byproducts. CNBF derivatives show UV absorption at 254 nm, enabling sensitive detection .

Advanced Research Questions

Q. How can discrepancies between DFT-predicted and experimental vibrational spectra be resolved for halogenated aromatics?

- Methodological Answer : Discrepancies often arise from inadequate exchange-correlation functionals. Use hybrid functionals (e.g., B3LYP) with TZ2P basis sets to improve accuracy. Steps include:

Validate computational models against experimental IR/NMR data.

Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to correct over-delocalization errors in electron density .

Example: B3LYP reduces average deviations in atomization energies to ≤2.4 kcal/mol vs. experimental data .

Q. What strategies address anisotropic displacement parameter outliers in crystallographic studies of this compound derivatives?

- Methodological Answer : Refinement tools like SHELXL (post-2015 versions) enable:

- TWIN/BASF commands : Correct twinning in high-symmetry crystals.

- HAREA restraints : Refine disordered trifluoromethyl groups.

- WinGX/ORTEP integration : Visualize anisotropic displacement ellipsoids and validate thermal parameters .

Case Study: A 2024 crystal structure of a nitro-derivative (CAS 2375-97-5) required TWIN refinement due to pseudo-merohedral twinning .

Q. How does derivatization with CNBF improve sensitivity in analyzing reaction byproducts?

- Methodological Answer : CNBF reacts selectively with primary amines (e.g., unreacted intermediates) to form stable dinitrophenyl derivatives. Advantages include:

- Minimal byproducts : CNBF hydrolyzes to non-interfering compounds.

- High UV absorptivity : ε ≥ 10,000 L·mol⁻¹·cm⁻¹ at 254 nm enhances HPLC detection limits .

Optimized Derivatization Protocol :

| Step | Conditions | Outcome |

|---|---|---|

| Reaction Time | 30 min, 60°C | >95% yield |

| Mobile Phase | Acetonitrile/0.1% TFA | Baseline separation |

Data Contradiction Analysis

Q. When computational models conflict with crystallographic data, how should researchers prioritize adjustments?

- Methodological Answer :

Cross-validate computational bond lengths/angles with SHELX-refined structures .

Adjust DFT functionals (e.g., include dispersion corrections for van der Waals interactions in crystal packing).

Re-examine experimental data for twinning or disorder using PLATON or OLEX2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。